Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate
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Overview
Description
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is an organic compound with the molecular formula C14H19NO4 It is characterized by the presence of an acetamido group, a hydroxy group, and a dimethylphenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,6-dimethylbenzaldehyde and methyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-hydroxy-2,6-dimethylbenzaldehyde with methyl acetoacetate under basic conditions to form an intermediate compound.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride to introduce the acetamido group.
Final Product Formation: The final step involves the esterification of the intermediate with methanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-2,6-dimethylphenyl derivatives.
Reduction: Formation of 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups on the phenyl ring.
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-5-11(17)6-9(2)12(8)7-13(14(18)19-4)15-10(3)16/h5-6,13,17H,7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKRXMYAOHPMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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